molecular formula C20H32N4O2 B2786355 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1171436-59-1

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No.: B2786355
CAS No.: 1171436-59-1
M. Wt: 360.502
InChI Key: SJSSBSIFZXHUCC-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a tert-butyl group, an indoline moiety, and a morpholine ring, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative through a Friedel-Crafts acylation reaction.

    Morpholine Addition: The indoline derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group.

    Urea Formation: Finally, the tert-butyl isocyanate is added to the intermediate product to form the urea linkage, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)urea
  • 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)urea

Comparison: Compared to similar compounds, 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)22-19(25)21-14-18(24-9-11-26-12-10-24)15-5-6-17-16(13-15)7-8-23(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSBSIFZXHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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